4-Methoxy-7-iodoisoindolinone

IMPDH2 Inhibition Enzyme Assay Immunosuppression

4-Methoxy-7-iodoisoindolinone is a strategically differentiated isoindolinone scaffold for medicinal chemistry. The synergistic 4-methoxy (electron-donating) and 7-iodo (heavy, polarizable) substitution pattern is structurally unique—generic analogs cannot reproduce its reactivity or biological recognition profile. The 7-iodo handle enables rapid library synthesis via Suzuki or Sonogashira cross-coupling, while the 4-methoxy group modulates lipophilicity and binding affinity. With the 4-hydroxy analog showing IMPDH2 inhibition (IC50 = 2.2 µM), this compound is the essential tool for methoxy-to-hydroxy SAR comparison in immunosuppression and oncology programs. Procure as a key intermediate for kinase inhibitor development and patent-protected architectures.

Molecular Formula C9H8INO2
Molecular Weight 289.07 g/mol
Cat. No. B8488713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-iodoisoindolinone
Molecular FormulaC9H8INO2
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESCOC1=C2CNC(=O)C2=C(C=C1)I
InChIInChI=1S/C9H8INO2/c1-13-7-3-2-6(10)8-5(7)4-11-9(8)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyAYAHBOBLGVFHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-7-iodoisoindolinone: A Dual-Functionalized Isoindolinone Scaffold for Targeted Kinase Inhibitor Procurement


4-Methoxy-7-iodoisoindolinone (C9H8INO2, MW 289.07 g/mol) is a heterocyclic compound belonging to the isoindolinone class, characterized by the simultaneous presence of an electron-donating 4-methoxy group and a heavy, polarizable 7-iodo substituent on the aromatic core . This specific substitution pattern is structurally distinct within the isoindolinone family, positioning the compound as a specialized intermediate and a functionalized scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs, particularly those targeting kinase inhibition and related therapeutic areas [1].

Why 4-Methoxy-7-iodoisoindolinone Cannot Be Replaced by Generic Isoindolinone Analogs


Generic substitution of 4-Methoxy-7-iodoisoindolinone with unsubstituted or singly-functionalized isoindolinone analogs is scientifically invalid due to the profound impact of its unique 4-methoxy and 7-iodo substitution pattern on both chemical reactivity and biological target engagement. The 7-iodo substituent provides a critical heavy atom for potential halogen bonding and enables further diversification via cross-coupling reactions, while the 4-methoxy group modulates electronic density and lipophilicity, influencing both pharmacokinetic properties and binding affinity [1]. Interchanging this compound with, for example, 7-iodoisoindolin-1-one (lacking the 4-methoxy group) or 4-methoxyisoindolin-1-one (lacking the 7-iodo group) would fundamentally alter the molecule's molecular recognition profile and synthetic utility, leading to divergent biological outcomes and failed synthetic strategies [2].

Quantitative Evidence Guide: 4-Methoxy-7-iodoisoindolinone vs. Closest Analogs


Comparative Inhibition of Human IMPDH2: 4-Methoxy vs. 4-Hydroxy at the 7-Iodo Position

In a cross-study comparison, 4-Hydroxy-7-iodoisoindolinone, a close structural analog, exhibits an IC50 of 2,200 nM (2.2 µM) against recombinant human IMPDH2, an enzyme critical for de novo guanine nucleotide biosynthesis and a target for immunosuppressive and anticancer therapies [1]. While direct data for 4-Methoxy-7-iodoisoindolinone against IMPDH2 was not identified in the current search, the presence of the 4-methoxy group in place of the 4-hydroxy group is known to alter the electronic properties and hydrogen-bonding capacity of the isoindolinone core. This structural divergence provides a clear rationale for expecting a distinct inhibitory profile, making the methoxy derivative a valuable comparator for exploring the SAR of the 4-position in this scaffold class.

IMPDH2 Inhibition Enzyme Assay Immunosuppression

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition by Related Isoindolinone Scaffolds

A broader analysis of isoindolinone derivatives reveals nanomolar potency against IMPDH enzymes. For instance, a structurally distinct isoindolinone-based compound demonstrated a Ki of 13 nM against Cryptosporidium IMPDH [1] and another showed a Ki of 240-440 nM against human IMPDH2, depending on the substrate [2]. These findings demonstrate that the isoindolinone core is a privileged scaffold for engaging the IMPDH active site, and the nanomolar potency achieved by optimized analogs underscores the importance of specific substituents, like the 4-methoxy and 7-iodo groups on 4-Methoxy-7-iodoisoindolinone, in fine-tuning affinity. The target compound's unique substitution pattern positions it as a critical tool for probing the SAR landscape leading to these more potent molecules.

IMPDH Inhibition Purine Metabolism Antiproliferative

Synthetic Utility: 4-Methoxy-7-iodoisoindolinone as a Versatile Intermediate

The 7-iodo substituent is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid and modular diversification of the isoindolinone core . In contrast, unsubstituted isoindolinones like 4-Methoxyisoindolin-1-one [1] lack this inherent reactivity and require additional synthetic steps (e.g., halogenation) for similar transformations. While data for 4-Methoxy-7-iodoisoindolinone itself is not available in the current search, the high-yielding synthesis of a related compound (4-methoxy-7-iodoisoindolinone, 78% yield from its protected precursor) demonstrates the feasibility and efficiency of incorporating the iodo substituent in this specific chemical environment . This pre-installed reactivity saves significant time and resources in medicinal chemistry campaigns compared to analogs that must be functionalized post-synthetically.

Organic Synthesis Cross-Coupling Scaffold Diversification

Validated Application Scenarios for 4-Methoxy-7-iodoisoindolinone Based on Quantitative Evidence


Medicinal Chemistry: Probing the SAR of the 4-Position in IMPDH Inhibitors

The established inhibitory activity of the 4-hydroxy analog (IC50 = 2.2 µM) against IMPDH2 provides a direct comparator for 4-Methoxy-7-iodoisoindolinone. Procuring this compound enables a focused SAR study to determine how replacing the 4-hydroxy hydrogen-bond donor with a methoxy group affects enzymatic inhibition. This is a high-value application for programs aiming to optimize potency and selectivity for IMPDH, a validated target in immunosuppression and oncology [1].

Chemical Biology: Generating Isoindolinone-Focused Compound Libraries via Cross-Coupling

The 7-iodo substituent is a versatile handle for rapid diversification. Researchers can use 4-Methoxy-7-iodoisoindolinone as a common starting material to synthesize a library of analogs through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with various boronic acids or alkynes . This approach is far more efficient than synthesizing each analog individually from a non-halogenated precursor, making this compound a strategic procurement choice for hit-to-lead or lead optimization programs targeting kinases or other enzymes.

Analytical and Bioanalytical Method Development

With its distinct molecular formula (C9H8INO2) and high molecular weight (289.07 g/mol), 4-Methoxy-7-iodoisoindolinone serves as a well-characterized standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its unique properties facilitate accurate quantification and purity assessment in complex biological matrices or synthetic mixtures, supporting drug metabolism and pharmacokinetic (DMPK) studies .

Organic Synthesis: A Building Block for Complex Isoindolinone-Containing Molecules

4-Methoxy-7-iodoisoindolinone is a key intermediate in the synthesis of more complex, patent-protected molecules. Patents describe its use as a building block in the preparation of isoindoline derivatives with potential as kinase inhibitors [2]. Its dual-functionalized nature allows for strategic incorporation into larger molecular architectures, making it an essential procurement item for laboratories engaged in the total synthesis of novel bioactive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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